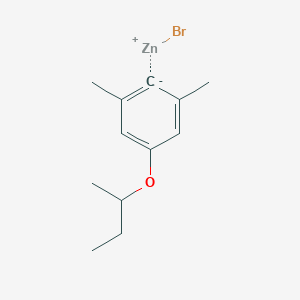
(E)-2-chloro-N'-(1-(4-methoxyphenyl)ethylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide is a hydrazone derivative known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-methoxyacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for (E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
(E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: It is used in the synthesis of metal complexes, which have applications in catalysis and material development.
Analytical Chemistry: The compound can be used as a reagent for the detection and quantification of certain metal ions.
Mechanism of Action
The mechanism by which (E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazone moiety can undergo tautomerization, allowing it to bind to various biological targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-hydroxy-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide
- (E)-2-chloro-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide
- (E)-2-chloro-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide
Uniqueness
(E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-chloro-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(12-7-9-13(21-2)10-8-12)18-19-16(20)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
BYDIYQNNGTZGJA-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1Cl)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Cl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


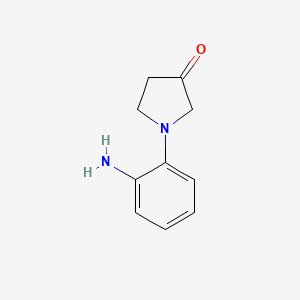

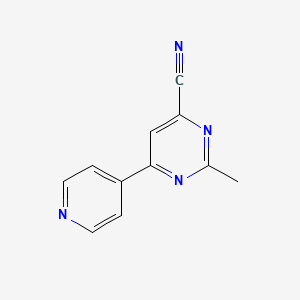
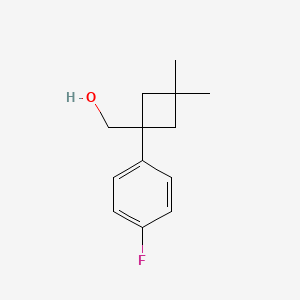
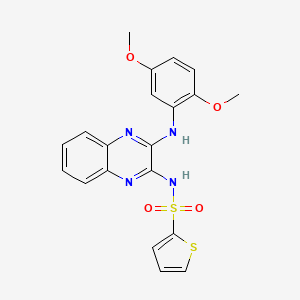
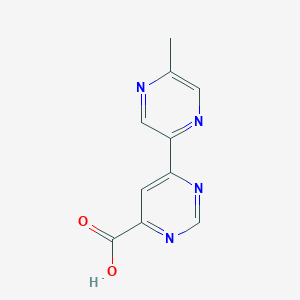

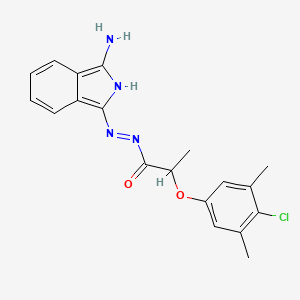
![2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14877042.png)
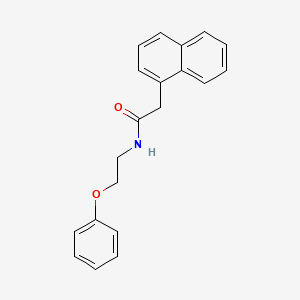
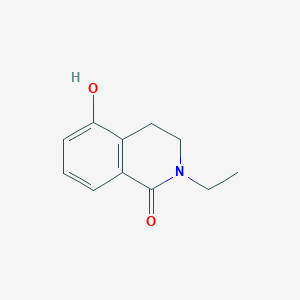

![3-(benzenesulfonyl)-N-(1-benzylpiperidin-4-yl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14877084.png)
